molecular formula C17H11Cl3N2OS2 B12273378 2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide

2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide

Cat. No.: B12273378
M. Wt: 429.8 g/mol
InChI Key: BTERCMJDMHYFBC-UHFFFAOYSA-N
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Description

2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide is a complex organic compound that features a thiazole ring, a chlorophenyl group, and a dichlorophenyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form the thiazole ring, which is then reacted with 2,4-dichlorophenylacetic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The chlorophenyl and dichlorophenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The thiazole ring and chlorophenyl groups are believed to play a crucial role in its biological activity by binding to enzymes or receptors, thereby modulating their function. This compound may inhibit the activity of certain enzymes or disrupt cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide
  • 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide

Uniqueness

Compared to similar compounds, 2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide is unique due to its specific combination of functional groups and the presence of the thiazole ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

The compound 2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on recent research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C18H16Cl2N2OS\text{C}_{18}\text{H}_{16}\text{Cl}_2\text{N}_2\text{OS}

This structure features a thiazole ring, which is known for its diverse biological activities.

Synthesis

The synthesis of thiazole derivatives typically involves the reaction of thioketones with amines or other nucleophiles. The specific synthetic pathway for this compound may involve multiple steps including the formation of the thiazole ring and subsequent functionalization to introduce the chlorophenyl and acetamide groups.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives. For instance, compounds similar to this compound have demonstrated significant activity against various Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1 µg/mL
Escherichia coli8 µg/mL
Candida albicans16 µg/mL

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents targeting resistant strains of bacteria and fungi .

Anticancer Activity

The anticancer potential of thiazole derivatives has also been investigated. In vitro studies have shown that compounds with similar structures exhibit selective cytotoxicity against cancer cell lines:

Cell Line Viability (%) at 100 µM
A549 (Lung cancer)55%
Caco-2 (Colorectal cancer)39.8%

The compound's activity appears to be dose-dependent, with higher concentrations resulting in increased cytotoxicity against Caco-2 cells compared to A549 cells .

The biological activities of thiazole derivatives are often attributed to their ability to inhibit key enzymes and disrupt cellular processes. For instance, studies indicate that these compounds may inhibit topoisomerases or interfere with DNA replication in cancer cells. Additionally, their antimicrobial effects may involve disrupting bacterial cell wall synthesis or function .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the efficacy of various thiazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The tested compound exhibited comparable activity to established antibiotics like vancomycin, indicating its potential as an alternative treatment option .
  • Anticancer Screening : In a comparative study involving multiple thiazole derivatives, the compound demonstrated significant anticancer activity against colorectal cancer cells (Caco-2), suggesting a promising avenue for further development in cancer therapeutics .

Properties

Molecular Formula

C17H11Cl3N2OS2

Molecular Weight

429.8 g/mol

IUPAC Name

2-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl]-N-(2,4-dichlorophenyl)acetamide

InChI

InChI=1S/C17H11Cl3N2OS2/c18-11-3-1-10(2-4-11)15-8-24-17(22-15)25-9-16(23)21-14-6-5-12(19)7-13(14)20/h1-8H,9H2,(H,21,23)

InChI Key

BTERCMJDMHYFBC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)SCC(=O)NC3=C(C=C(C=C3)Cl)Cl)Cl

Origin of Product

United States

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